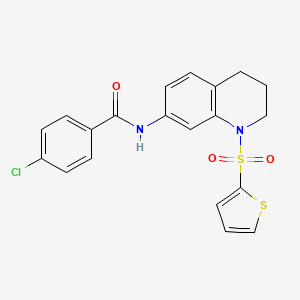
4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The tetrahydroisoquinoline moiety, which is a part of the chemical structure of 4-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, has been extensively studied for its potential as an anticancer agent. Research shows that derivatives of tetrahydroisoquinoline exhibit potent cytotoxic activities against various cancer cell lines, including breast cancer cells (Redda, Gangapuram, & Ardley, 2010).
Synthesis and Medicinal Chemistry
The compound's derivatives have been synthesized and characterized for various pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials. These activities were explored through structural modifications and relationship studies (Rahman et al., 2014).
Structural Studies and Chemical Synthesis
Structural studies and chemical synthesis of related compounds provide insight into the stability and reactivity of similar chemical structures. For instance, studies on 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, a compound with a structure closely related to the chemical , highlight the significance of molecular interactions and structural stability (Abbasi et al., 2011).
Antitubercular and Antibacterial Activities
Compounds derived from the thiophene and quinoline moieties have shown promising antitubercular and antibacterial activities. These properties are significant for developing new antimicrobial agents (Rao & Subramaniam, 2015).
Potential for Antipsychotic Agents
Research into heterocyclic analogues of similar compounds has revealed their potential as antipsychotic agents. These studies focus on binding to dopamine and serotonin receptors, indicating the compound's relevance in neuroscience and mental health research (Norman et al., 1996).
Synthesis for Diverse Therapeutic Applications
The compound and its derivatives have been synthesized for various therapeutic applications, including anticonvulsant, analgesic, anthelmintic, and insecticidal activities. This diversity in application showcases the broad spectrum of pharmacological potential of the compound (Mikhailovskii et al., 2018).
Eigenschaften
IUPAC Name |
4-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-16-8-5-15(6-9-16)20(24)22-17-10-7-14-3-1-11-23(18(14)13-17)28(25,26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFBMNOAELXHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal](/img/structure/B2558573.png)
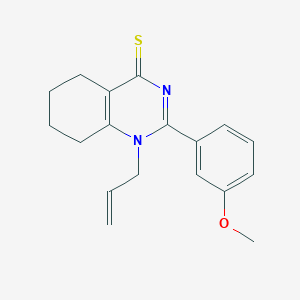
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2558575.png)
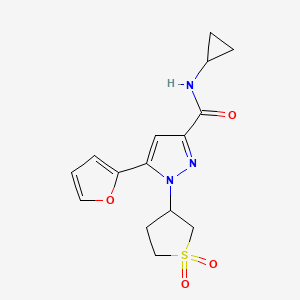
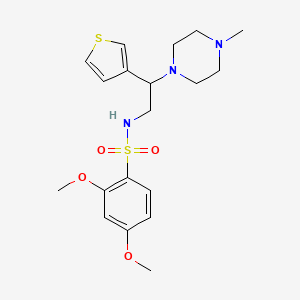
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2558581.png)
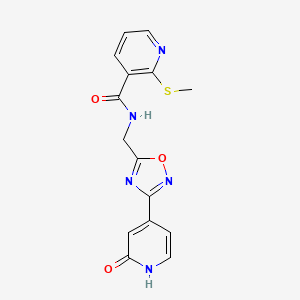

![1,7-Dioxaspiro[4.4]nonan-3-ol](/img/structure/B2558585.png)


![6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2558590.png)
![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)
